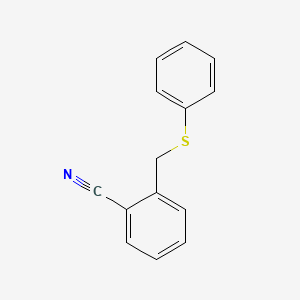
2-(Phenylsulfanylmethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylsulfanylmethyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a phenylsulfanylmethyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanylmethyl)benzonitrile typically involves the reaction of benzyl chloride with thiophenol in the presence of a base to form benzyl phenyl sulfide. This intermediate is then subjected to a nucleophilic substitution reaction with cyanide ion to yield the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to minimize environmental impact .
化学反应分析
Types of Reactions: 2-(Phenylsulfanylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanylmethyl group can participate in nucleophilic substitution reactions, where the sulfide can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as halides or amines; reactions often require polar aprotic solvents and elevated temperatures.
Major Products:
Oxidation: Phenylsulfinylmethylbenzonitrile, Phenylsulfonylmethylbenzonitrile.
Reduction: 2-(Phenylsulfanylmethyl)benzylamine.
Substitution: Products depend on the nucleophile used, e.g., 2-(Phenylsulfanylmethyl)benzyl halide
科学研究应用
2-(Phenylsulfanylmethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
作用机制
The mechanism of action of 2-(Phenylsulfanylmethyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The phenylsulfanylmethyl group can undergo oxidation or substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, contributing to the compound’s biological effects .
相似化合物的比较
Benzonitrile: Similar structure but lacks the phenylsulfanylmethyl group.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
Thiophenol: Contains a phenyl group attached to a thiol group.
Uniqueness: 2-(Phenylsulfanylmethyl)benzonitrile is unique due to the presence of both a nitrile and a phenylsulfanylmethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The combination of these functional groups also imparts distinct physical and chemical properties, making it valuable in various applications .
属性
分子式 |
C14H11NS |
|---|---|
分子量 |
225.31 g/mol |
IUPAC 名称 |
2-(phenylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C14H11NS/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,11H2 |
InChI 键 |
HLOJTAJPPSGWKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SCC2=CC=CC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


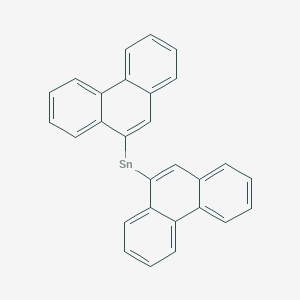
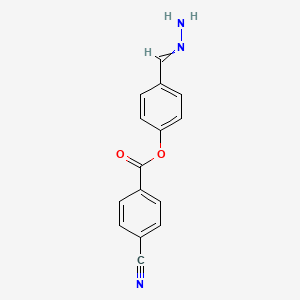

![2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)
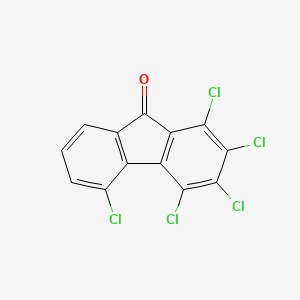
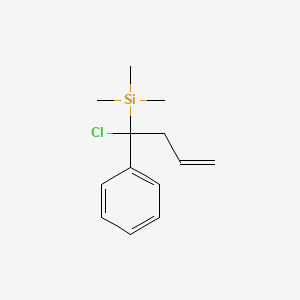

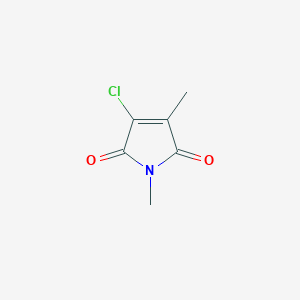
![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
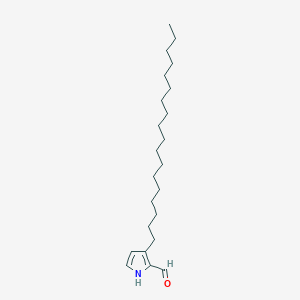
![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)

